Estradiol 3-sulfamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

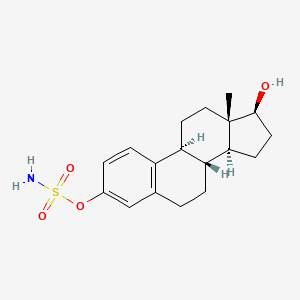

Estradiol 3-sulfamate is a synthetic derivative of estradiol, classified as a steroid sulfatase inhibitor. Its chemical formula is C₁₈H₂₅NO₄S, and it is recognized for its role in modulating estrogen activity within the body. Unlike estradiol, which is a potent estrogen, estradiol 3-sulfamate is designed to inhibit the enzyme steroid sulfatase, thereby impacting estrogen metabolism and availability in tissues. This compound is particularly relevant in therapeutic contexts, especially concerning conditions influenced by estrogen levels, such as endometriosis .

The biological activity of estradiol 3-sulfamate is primarily linked to its function as a steroid sulfatase inhibitor. By inhibiting this enzyme, the compound effectively reduces the conversion of estrone sulfate to estradiol, leading to decreased estrogenic effects in tissues where this conversion is significant. This mechanism has been explored for therapeutic applications in conditions such as endometriosis, where excessive estrogen activity exacerbates symptoms . Additionally, studies have indicated that estradiol sulfamate can elicit systemic estrogenic effects without the significant hepatic responses typically associated with conventional estrogens .

The synthesis of estradiol 3-sulfamate typically involves several steps:

- Starting Material: Estradiol serves as the primary starting material.

- Sulfation Reaction: The introduction of a sulfamate group can be achieved through a reaction with sulfamic acid or its derivatives under specific conditions (e.g., using activating agents).

- Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to isolate pure estradiol 3-sulfamate from by-products and unreacted materials.

Research has focused on optimizing these synthesis methods to enhance yield and purity while exploring alternative synthetic routes that may offer advantages in terms of efficiency or cost .

Estradiol 3-sulfamate has several notable applications:

- Therapeutic Use: It is being investigated for its potential in treating endometriosis by modulating estrogen levels without inducing significant side effects associated with traditional estrogen therapies.

- Research Tool: As a steroid sulfatase inhibitor, it serves as a valuable tool in research settings for studying estrogen metabolism and its implications in various physiological and pathological processes.

- Drug Development: Ongoing studies aim to develop new formulations or analogs of estradiol 3-sulfamate that may offer improved efficacy or safety profiles for clinical use .

Interaction studies involving estradiol 3-sulfamate have primarily focused on its inhibitory effects on steroid sulfatase. These studies reveal that the compound can significantly alter the metabolic pathways of estrogens, impacting their bioavailability and activity in target tissues. Additionally, research has indicated potential interactions with other drugs metabolized by similar pathways, necessitating careful consideration in polypharmacy scenarios .

Estradiol 3-sulfamate shares similarities with several other compounds that also influence estrogen metabolism or activity. Here are some notable examples:

| Compound Name | Classification | Unique Features |

|---|---|---|

| Estrone Sulfate | Estrogen Sulfate | Precursor to estradiol; less potent than estradiol |

| Estradiol Sulfate | Estrogen Sulfate | Directly converted to active estradiol |

| Estrone-3-O-Sulfamate | Steroid Sulfatase Inhibitor | Potent inhibitor; used in cancer research |

| Ethinylestradiol | Synthetic Estrogen | More potent than natural estrogens; used in contraception |

| Mestranol | Synthetic Estrogen | A prodrug converted to ethinylestradiol |

Estradiol 3-sulfamate's uniqueness lies in its specific mechanism as an inhibitor of steroid sulfatase while still being able to exert estrogenic effects under certain conditions, distinguishing it from other related compounds that primarily serve as estrogens or precursors without this dual functionality .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (96%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pictograms

Health Hazard